PE 154
Overview
Description
PE 154 is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM respectively . It is commonly used to label β-amyloid plaques in histochemical analysis .
Molecular Structure Analysis
The molecular formula of PE 154 is C35H35N5O4 . Its molecular weight is 589.68 .
Physical And Chemical Properties Analysis
PE 154 is a white to light brown powder . It is soluble in DMSO to the extent of 10 mg/mL when warmed .
Scientific Research Applications
"Theoretical description of the deformation properties for 154-164 Gd isotopes" explores the ground-state band of 154–164Gd isotopes using various models, including Bohr–Mottelson Model and Interacting Boson Model (Al-Jubbori et al., 2018).
"Planning Instruction to Meet the Intent of the Next Generation Science Standards" discusses the National Research Council’s Framework for K-12 Science Education and the integration of core ideas, practices, and concepts in science education (Krajcik et al., 2014).
"A comprehensive review on polyelectrolyte complexes" presents a review on polyelectrolytes and their classification, theory, and characterization, along with a critical analysis of current research in this field (Meka et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDYQUBLFFWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[7-(Diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide |
Citations
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